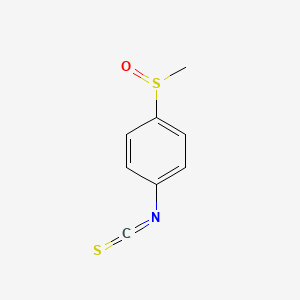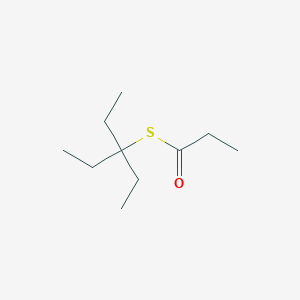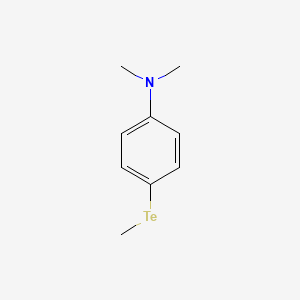
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloroethyl group and a phenoxy group substituted with tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide typically involves the reaction of 4-(3,5-DI-tert-butylphenoxy)butanoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of cellular processes or the induction of cell death, which is of particular interest in cancer research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)acetamide
- N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)propionamide
Uniqueness
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of tert-butyl groups. These features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Propiedades
| 106854-95-9 | |
Fórmula molecular |
C20H32ClNO2 |
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-4-(3,5-ditert-butylphenoxy)butanamide |
InChI |
InChI=1S/C20H32ClNO2/c1-19(2,3)15-12-16(20(4,5)6)14-17(13-15)24-11-7-8-18(23)22-10-9-21/h12-14H,7-11H2,1-6H3,(H,22,23) |
Clave InChI |
QAQNXUMFXRYWDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)OCCCC(=O)NCCCl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)


![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)



![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)
